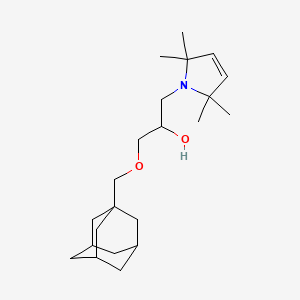
1-(1-Adamantylmethoxy)-3-(2,2,5,5-tetramethyl-3-pyrrolin-1-yl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Adamantylmethoxy)-3-(2,2,5,5-tetramethyl-3-pyrrolin-1-yl)-2-propanol is a complex organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Adamantylmethoxy)-3-(2,2,5,5-tetramethyl-3-pyrrolin-1-yl)-2-propanol likely involves multiple steps:
Formation of the Adamantylmethoxy Group: This could involve the reaction of adamantane with methanol under acidic conditions to form the adamantylmethoxy group.
Formation of the Pyrrolinyl Group: The pyrrolinyl group could be synthesized through the reaction of a suitable precursor with a tetramethyl-substituted pyrrole.
Coupling Reactions: The final step would involve coupling the adamantylmethoxy group with the pyrrolinyl group under specific conditions, possibly using a base or a catalyst.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, or the use of specialized catalysts.
化学反応の分析
Types of Reactions
1-(1-Adamantylmethoxy)-3-(2,2,5,5-tetramethyl-3-pyrrolin-1-yl)-2-propanol may undergo several types of reactions:
Oxidation: The compound could be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions might target specific functional groups within the molecule.
Substitution: The methoxy group or other substituents could be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.
科学的研究の応用
1-(1-Adamantylmethoxy)-3-(2,2,5,5-tetramethyl-3-pyrrolin-1-yl)-2-propanol could have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, depending on its biological activity.
Industry: Use in the production of specialized materials or chemicals.
作用機序
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, affecting their activity and downstream pathways.
類似化合物との比較
Similar Compounds
1-Adamantylmethanol: Similar structure but lacks the pyrrolinyl group.
2,2,5,5-Tetramethyl-3-pyrrolinol: Similar structure but lacks the adamantylmethoxy group.
Uniqueness
1-(1-Adamantylmethoxy)-3-(2,2,5,5-tetramethyl-3-pyrrolin-1-yl)-2-propanol is unique due to the combination of the adamantyl, methoxy, and pyrrolinyl groups, which may confer unique chemical and biological properties.
特性
CAS番号 |
27865-89-0 |
|---|---|
分子式 |
C22H37NO2 |
分子量 |
347.5 g/mol |
IUPAC名 |
1-(1-adamantylmethoxy)-3-(2,2,5,5-tetramethylpyrrol-1-yl)propan-2-ol |
InChI |
InChI=1S/C22H37NO2/c1-20(2)5-6-21(3,4)23(20)13-19(24)14-25-15-22-10-16-7-17(11-22)9-18(8-16)12-22/h5-6,16-19,24H,7-15H2,1-4H3 |
InChIキー |
ACPNQJCCWVHJQP-UHFFFAOYSA-N |
正規SMILES |
CC1(C=CC(N1CC(COCC23CC4CC(C2)CC(C4)C3)O)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(10-Hydroxymethyl-anthracen-9-ylmethyl)-4-phenyl-1H-[1,2,3]triazole](/img/structure/B13751972.png)


![2-{[(Benzyloxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B13751986.png)
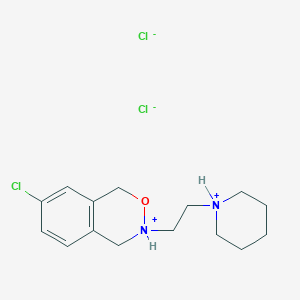
![6-Bromo-8-cyclopentyl-5-methyl-2-(pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13751995.png)
![1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, ar'-(1-methylethyl)[1,1'-biphenyl]-4-yl ester](/img/structure/B13752002.png)

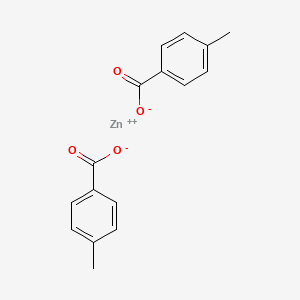
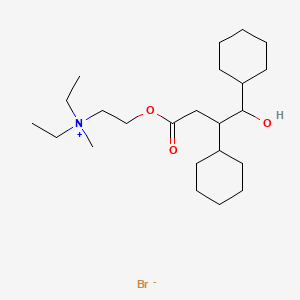
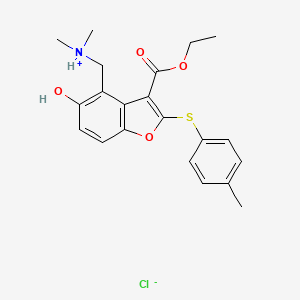
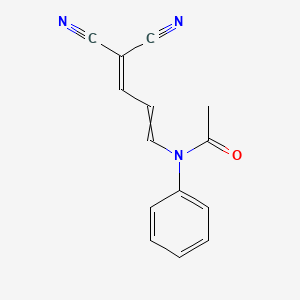
![N,N,9-Trimethyl-9H-pyrido[2,3-b]indol-4-amine](/img/structure/B13752050.png)

